Predicted Superior Auxin-Like Activity Over MCPA
A 2024 Density Functional Theory (DFT) study identified (4-chloro-3,5-dimethylphenoxy)acetic acid as the most promising compound for auxin-like activity among a series of alkylphenoxyacetic acids, outperforming the commercial herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) [1]. While the study evaluated the acetic acid analog, the shared 4-chloro-3,5-dimethylphenoxy moiety is the critical pharmacophore, suggesting the propanoic acid derivative (938374-65-3) would also possess this superior activity profile compared to MCPA and other non-methylated or differently substituted analogs.
| Evidence Dimension | Predicted Auxin-Like Activity (based on DFT-calculated molecular properties) |
|---|---|
| Target Compound Data | (4-chloro-3,5-dimethylphenoxy)acetic acid: identified as 'most promising' and 'optimal characteristics'. |
| Comparator Or Baseline | MCPA (2-methyl-4-chlorophenoxyacetic acid): standard commercial herbicide. |
| Quantified Difference | Qualitative ranking; the 4-chloro-3,5-dimethylphenoxy analog is predicted to be superior. |
| Conditions | Quantum-chemical calculations using the DFT B3LYP method. |
Why This Matters
For researchers developing novel herbicides or studying plant hormone signaling, this compound provides a more potent and selective scaffold based on computational predictions.
- [1] Mizin, D. V., Vorobyev, S. V., & Koshelev, V. N. (2024). Promising synthetic auxins from alkylphenols: a DFT study. In *Third International Scientific and Practical Symposium on Materials Science and Technology (MST-III 2023)* (Vol. 45, p. 14). SPIE. View Source
